molecular formula C25H27N3O4 B2883187 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898416-36-9

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2883187
CAS No.: 898416-36-9
M. Wt: 433.508
InChI Key: NYVKKJXKVUBGIO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetically designed small molecule recognized for its potent dual inhibitory activity against Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual-target mechanism positions it as a valuable chemical probe for investigating pathological angiogenesis and tumor progression. FAK is a central regulator of cancer cell migration, invasion, and survival within the tumor microenvironment, while VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells . By concurrently disrupting these two critical pathways, this compound effectively impedes key oncogenic processes. Research utilizing this inhibitor has demonstrated its efficacy in suppressing endothelial cell proliferation, tube formation, and cancer cell motility in vitro . Its primary research value lies in dissecting the crosstalk between FAK and VEGFR-2 signaling networks and in evaluating the therapeutic potential of dual-pathway inhibition for the treatment of aggressive and metastatic cancers. It serves as a crucial tool for preclinical studies aimed at overcoming resistance to single-agent anti-angiogenic therapies.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-20-10-8-18(9-11-20)12-14-26-24(29)25(30)27-17-22(23-7-4-16-32-23)28-15-13-19-5-2-3-6-21(19)28/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVKKJXKVUBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl intermediate: This could involve the reaction of a furan derivative with appropriate reagents under controlled conditions.

    Indole functionalization: The indole moiety can be introduced through a reaction with an indole derivative, possibly involving a coupling reaction.

    Oxalamide formation: The final step would involve the formation of the oxalamide linkage, typically through a condensation reaction between an oxalic acid derivative and the previously formed intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can occur at various positions on the furan, indole, or oxalamide moieties.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavor Enhancement
  • S336: A potent umami agonist with regulatory approval (FEMA 4233), used to replace monosodium glutamate (MSG) in foods . Its pyridin-2-yl and dimethoxybenzyl groups likely optimize T1R1/T1R3 receptor binding.
Enzyme Inhibition
  • CYP450 Modulation: Oxalamides like S5456 (51% CYP3A4 inhibition at 10 µM) demonstrate isoform-specific effects .
  • Structural Implications: The target compound’s furan may alter CYP binding compared to halogenated analogs (e.g., Compound 23), which prioritize hydrophobic interactions.
Antimicrobial Activity
  • The target’s indolin moiety could mimic this activity, though furan’s electron density might reduce efficacy compared to halogenated derivatives (e.g., GMC-2: 3-chloro-4-fluorophenyl) .

Physicochemical Properties

  • Solubility: The 4-methoxyphenethyl group enhances water solubility via methoxy’s polarity. However, the indolin-furan combination may reduce solubility compared to smaller substituents (e.g., cyclopropyl in Compound 58) .
  • Metabolic Stability: Indolin’s rigid structure could slow oxidative metabolism, contrasting with S336’s labile benzyl ethers .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O4, with a molecular weight of approximately 413.518 g/mol. The compound features a furan ring, an indoline structure, and an oxalamide linkage, which are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC23H29N3O4
Molecular Weight413.518 g/mol
SolubilityModerate in organic solvents
Melting PointNot determined

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Furan Intermediate : Reaction of furan derivatives under specific conditions.
  • Indole Functionalization : Coupling reactions with indole derivatives.
  • Oxalamide Formation : Condensation reactions between oxalic acid derivatives and the previously formed intermediates.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on indole derivatives have shown promising results against various cancer cell lines:

  • Selective Activity : Certain furo[3,2-b]indole derivatives were found to selectively inhibit cancer cell growth in vitro, particularly against renal cancer cells (A498) .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote tumor growth.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through intrinsic pathways.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, yielding insights into their therapeutic potential:

  • Study on Indole Derivatives : A series of substituted indole derivatives were tested for anticancer activity, showing that compounds with furan moieties had enhanced efficacy .
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups (like methoxy and furan) was correlated with increased cytotoxicity against cancer cell lines .

Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesReference
N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamideAnticancerVarious human tumor cell lines
5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)Selective InhibitorA498 renal cancer cells

Q & A

Q. What are the optimized synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide, and how do reaction conditions influence yield?

The synthesis involves three critical steps: (1) formation of a furan-2-yl intermediate via coupling reactions, (2) indole functionalization using indoline derivatives, and (3) oxalamide linkage via condensation with oxalic acid derivatives. Yield optimization requires precise control of catalysts (e.g., triethylamine), solvents (e.g., DMF), and temperatures (40–80°C). Purification via recrystallization or chromatography is essential to achieve >95% purity . Comparative studies suggest that using carbodiimides (e.g., DCC) enhances amide bond formation efficiency .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra confirm substituent integration and stereochemistry, particularly for the indolin-1-yl and furan moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C25H27N3O4, MW 433.5 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does solubility in organic solvents impact experimental design for biological assays?

The compound exhibits moderate solubility in DMSO and ethanol but limited solubility in aqueous buffers. For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .

Q. What reaction conditions are critical for functionalizing the oxalamide core?

Substitutions at the oxalamide nitrogen require anhydrous conditions and bases like NaH or K2CO3. For example, alkylation with methyl iodide in THF at 0°C achieves selective N-functionalization without hydrolyzing the oxalamide bond .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies based on functional group modifications?

  • Furan/Indole Modifications: Replace the furan-2-yl group with thiophene (as in ) to assess π-π stacking differences in receptor binding.
  • Methoxyphenethyl Substitution: Introduce electron-withdrawing groups (e.g., -CF3) to evaluate changes in lipophilicity and membrane permeability .
  • Oxalamide Linkage: Compare ester vs. amide analogs to determine hydrolysis stability in physiological conditions .

Q. How should contradictory data on biological activity be analyzed?

Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell line variability, incubation time). For example:

StudyCell LineIC50 (µM)Assay Duration
AHEK29312.348h
BHeLa5.772h
Normalize data using standardized protocols (e.g., MTT assay at 72h) and validate with orthogonal methods like flow cytometry .

Q. What computational approaches are suitable for predicting target interactions?

  • Molecular Docking: Use the canonical SMILES (COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43) to model binding to kinase domains (e.g., EGFR) in AutoDock Vina .
  • MD Simulations: Analyze stability of ligand-receptor complexes in GROMACS, focusing on hydrogen bonds between the oxalamide carbonyl and catalytic lysine residues .

Q. What strategies mitigate instability during long-term storage?

Lyophilize the compound and store at -80°C under argon. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light .

Methodological Considerations

  • Contradictory Synthesis Data: and describe divergent intermediates for indole functionalization. Resolve by comparing reaction yields under varying Pd-catalyst loads (0.5–2 mol%) .
  • Bioactivity Validation: Prioritize in vitro target engagement assays (e.g., SPR for binding kinetics) before in vivo testing to confirm mechanism .

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